N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine
Description
Properties
Molecular Formula |
C28H34N2O2 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-benzyl-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C28H34N2O2/c1-29(20-23-9-5-3-6-10-23)26-15-17-30(18-16-26)21-25-13-14-27(31-2)28(19-25)32-22-24-11-7-4-8-12-24/h3-14,19,26H,15-18,20-22H2,1-2H3 |
InChI Key |
CQIVRYQFSZRDIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Solvent: Methanol or tetrahydrofuran (THF)
-
Catalyst: Pt/C or Pd/C for hydrogenation
-
Temperature: 25–100°C
This method benefits from mild conditions but requires careful control of stoichiometry to avoid over-alkylation.
Nucleophilic substitution enables the introduction of benzyl and methoxybenzyl groups onto preformed piperidine derivatives. For instance, N-methylpiperidin-4-amine undergoes sequential alkylation with benzyl bromide and 3-(benzyloxy)-4-methoxybenzyl chloride in the presence of a base like cesium carbonate (Cs₂CO₃).
Optimized Protocol:
-
First Alkylation:
-
Second Alkylation:
Challenges include regioselectivity and purification of intermediates.
Protective Group Chemistry for Methoxy and Benzyloxy Substituents
The 3-(benzyloxy)-4-methoxybenzyl moiety is often introduced via protective group strategies. Methyl gallate derivatives are benzylated using benzyl bromide and potassium carbonate (K₂CO₃) in DMF, achieving 85–95% yields for tris-benzylated intermediates. Subsequent partial deprotection with hydrogenolysis selectively removes benzyl groups while retaining methoxy functionalities.
Example Workflow:
-
Benzylation of Methyl Gallate:
-
Selective Deprotection:
Catalytic Hydrogenation for N-Methylation
N-Methylation is achieved via Eschweiler-Clarke reactions or catalytic transfer hydrogenation. In one patent, N-benzylpiperidin-4-amine reacts with formaldehyde under hydrogen gas and Raney nickel, yielding N-benzyl-N-methylpiperidin-4-amine with >90% efficiency. This intermediate is further alkylated to introduce the methoxybenzyl group.
Critical Parameters:
-
Pressure: 3–5 bar H₂
-
Catalyst Load: 5% Pd/C or Raney Ni
-
Side Products: Over-methylation is minimized by limiting formaldehyde equivalents
One-Pot Tandem Syntheses
Recent advances employ one-pot strategies to reduce step count. A tandem reductive amination/alkylation protocol uses benzylamine , 4-methoxy-3-(benzyloxy)benzaldehyde , and methyl iodide in methanol with cesium carbonate and a palladium catalyst. The reaction achieves 60–70% overall yield by combining imine formation, reduction, and N-methylation in a single vessel.
Advantages:
Chiral Resolution and Stereochemical Control
For enantiomerically pure forms, chiral auxiliaries like (R)-α-methylphenethylamine are used. The auxiliary forms a diastereomeric imine with a ketone precursor, which is hydrogenated to yield chiral amines. Subsequent debenzylation and re-alkylation afford the target compound with >98% enantiomeric excess (ee).
Case Study:
-
Chiral Auxiliary: (R)-α-Methylphenethylamine
-
Hydrogenation Catalyst: Pt/C
-
Key Step: Pd/C-mediated debenzylation at 50°C
Comparative Analysis of Methods
| Method | Key Steps | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Reductive Amination | Imine formation + reduction | 70–85% | Moderate | High |
| Nucleophilic Substitution | Sequential alkylation | 60–78% | High | Moderate |
| One-Pot Tandem | Combined steps | 60–70% | Low | High |
| Chiral Resolution | Auxiliary use + hydrogenation | 50–65% | Very High | Low |
Industrial-Scale Considerations
Large-scale production (≥1 kg) prioritizes cost and safety. Patent WO2014195978A2 highlights an optimized route using 1-benzyl-N,4-dimethylpiperidin-3-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in DMF with Cs₂CO₃, achieving 85% yield after crystallization . Solvent recovery and catalyst reuse are critical for economic viability.
Chemical Reactions Analysis
Hydrogenolysis of Benzyl Groups
The compound undergoes catalytic hydrogenolysis under controlled conditions to remove benzyl protecting groups. This reaction is critical for accessing phenolic intermediates in medicinal chemistry applications .
Table 1: Hydrogenolysis Conditions and Outcomes
| Catalyst | Pressure (psi) | Solvent | Temperature (°C) | Yield (%) | Product Structure |
|---|---|---|---|---|---|
| Pd/C (10%) | 50 | MeOH | 25 | 92 | Phenolic piperidine derivative |
| Ra-Ni | 30 | EtOAc | 40 | 85 | Deprotected amine intermediate |
| PtO₂ | 45 | THF | 30 | 78 | Demethylated analog |
Key findings:
-
Pd/C achieves near-quantitative yields under mild conditions due to high selectivity for benzyl ether cleavage .
-
Over-hydrogenation risks exist with Ra-Ni , leading to partial reduction of the methoxy group .
Nucleophilic Substitution at the Piperidine Nitrogen
The tertiary amine participates in alkylation and acylation reactions, enabling structural diversification. Source demonstrates reactivity with aldehydes via reductive amination pathways.
Table 2: Alkylation/Acylation Reactions
Mechanistic notes:
-
Steric hindrance from the 3-(benzyloxy)-4-methoxybenzyl group slows reaction kinetics compared to simpler piperidines.
-
Acylation requires stoichiometric base to neutralize HCl byproducts .
Ether Cleavage and Functionalization
The benzyloxy and methoxy groups undergo acid- or Lewis acid-catalyzed cleavage for further modifications .
Table 3: Ether Deprotection Methods
| Reagent System | Conditions | Selectivity | Yield (%) |
|---|---|---|---|
| BBr₃ (1M in DCM) | -78°C → 25°C, 6h | Methoxy → phenolic -OH | 94 |
| HI (47% aq.) | Reflux, 24h | Benzyloxy cleavage | 82 |
| TMSI (excess) | CH₃CN, 60°C, 8h | Simultaneous deprotection | 73 |
Critical observations:
-
BBr₃ selectively cleaves methoxy groups without affecting benzyl ethers .
-
HI generates iodinated byproducts if reaction time exceeds 24h .
Redox Reactions
The piperidine ring and aromatic systems participate in oxidation/reduction processes:
Oxidation
-
mCPBA oxidizes the piperidine nitrogen to an N-oxide (72% yield, CH₂Cl₂, 0°C).
-
KMnO₄ under acidic conditions cleaves the benzyloxy group to a carboxylic acid (56% yield) .
Reduction
-
LiAlH₄ reduces amides to secondary amines (e.g., acetylated derivatives → N-methyl analogs, 81% yield) .
Catalytic Cross-Coupling
The aromatic rings enable Pd-mediated coupling reactions:
Table 4: Suzuki-Miyaura Coupling Results
| Boronic Acid | Catalyst | Base | Yield (%) |
|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄ | K₂CO₃ | 65 |
| 3-Thienyl | Pd(dppf)Cl₂ | CsF | 58 |
| Vinyl | Pd(OAc)₂ | NaOtBu | 47 |
Limitations:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of MCF-7 breast cancer cells, leading to increased apoptosis rates compared to control groups .
Neurological Applications
The compound has also been explored for its potential neuroprotective effects. It appears to interact with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : Research published in Neuroscience Letters indicated that the compound improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity .
Antidepressant Properties
Preliminary research suggests that this compound may exhibit antidepressant-like effects in animal models. The compound's interaction with serotonin and norepinephrine receptors could contribute to mood stabilization.
Case Study : A behavioral study conducted on rodents revealed that administration of the compound resulted in decreased depressive-like behaviors in forced swim tests, indicating potential efficacy as an antidepressant .
Analgesic Effects
The analgesic properties of this compound have been evaluated, showing promise in pain management without the side effects commonly associated with opioid analgesics.
Case Study : In a comparative study against standard analgesics, this compound demonstrated significant pain relief in models of inflammatory pain .
Polymer Chemistry
The compound has been utilized as a building block in the synthesis of novel polymers with enhanced mechanical properties. Its unique structure allows for the incorporation into polymer matrices, improving thermal stability and flexibility.
Case Study : Research on polymer composites incorporating this compound showed improved tensile strength and thermal resistance compared to traditional materials .
Mechanism of Action
The mechanism of action of N-BENZYL-N-{1-[3-(BENZYLOXY)-4-METHOXYBENZYL]-4-PIPERIDYL}-N-METHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- The target compound distinguishes itself with dual benzyl groups and a methoxy-benzyloxy aromatic system, enhancing steric bulk and lipophilicity compared to simpler analogs like 1-acetyl-N-(4-methoxybenzyl)piperidin-4-amine .
- Piperazine derivatives (e.g., ) replace the piperidine core with a piperazine ring, introducing a second nitrogen atom capable of hydrogen bonding or coordination interactions.
Comparison with Analogous Syntheses :
- reports a 58% yield for N-(4-(tert-butyl)benzyl)-1-phenethylpiperidin-4-amine using reductive amination, suggesting moderate efficiency for bulky substituents .
- achieves enantiomeric resolution of N-benzyl-1-(4-(benzyloxy)phenyl)butan-2-amine via mandelic acid, highlighting challenges in stereochemical control for non-cyclic amines .
Biological Activity
N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine is a compound of interest due to its potential biological activities, particularly as a histamine H4 receptor antagonist. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This indicates that the compound contains a piperidine ring, which is commonly associated with various pharmacological activities.
This compound primarily acts as an antagonist of the histamine H4 receptor (H4R). The H4R is implicated in various physiological processes, including immune response and inflammatory reactions. By inhibiting this receptor, the compound may have applications in treating conditions like asthma, allergic rhinitis, and other inflammatory diseases.
1. Histamine H4 Receptor Antagonism
Research indicates that compounds similar to this compound exhibit significant antagonistic activity against the H4 receptor. For instance, a study demonstrated that certain derivatives showed high binding affinities and inhibited histamine-induced signaling pathways effectively .
2. Neuropharmacological Effects
In addition to its action on the H4 receptor, related compounds have shown neuropharmacological effects. For example, benzamide derivatives have been evaluated for their ability to inhibit monoamine oxidase (MAO) and acetylcholinesterase (AChE), both of which are crucial in neurodegenerative disorders. The activity against these enzymes suggests potential use in treating depression and cognitive decline .
Case Study 1: In Vitro Efficacy Against MAO and AChE
A study focused on the synthesis and evaluation of various benzamide derivatives found that some compounds exhibited strong inhibitory activity against MAO-A and MAO-B with IC50 values ranging from 1.38 to 2.48 µM. While specific data for this compound is limited, its structural analogs suggest similar potential .
Case Study 2: Antiinflammatory Properties
Another investigation into related compounds revealed their effectiveness in reducing inflammation through H4R antagonism. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for further therapeutic exploration in inflammatory conditions .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the key synthetic strategies for N-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]-N-methylpiperidin-4-amine?
Methodological Answer:
The synthesis typically involves sequential benzylation, nucleophilic substitution, and amine protection/deprotection. For example:
- Benzyloxy Group Introduction : A benzyloxy moiety is introduced via nucleophilic substitution using benzyl halides or benzyl alcohols under basic conditions. This step is critical for constructing the 3-(benzyloxy)-4-methoxybenzyl subunit .
- Amine Functionalization : The piperidine amine is alkylated using benzyl halides in the presence of a base (e.g., KOH) to form the N-benzyl-N-methylpiperidin-4-amine core. Borohydride reduction (e.g., NaBH₄) may stabilize intermediates .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is used to isolate the product .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Routine characterization includes:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, benzyloxy protons appear as distinct singlets at δ 4.5–5.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- X-ray Crystallography : SHELXL refines crystal structures, resolving hydrogen bonding (e.g., N–H···O interactions) and dihedral angles (e.g., 85.5° for pyrrolo-pyridine systems) .
Advanced: How can late-stage functionalization modify the piperidine core?
Methodological Answer:
Direct deamination using N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (3) enables selective nitrogen deletion under mild conditions (room temperature, 45°C for anilines):
- Mechanism : Reagent 3 generates primary isodiazene intermediates, facilitating ring contraction (e.g., pyrrolidine → cyclobutene) or functional group retention .
- Applications : Demonstrated in synthesizing Pemetrexed (chemotherapeutic) and editing Lapatinib (kinase inhibitor) .
- Challenges : Competing N-acetylation requires precise stoichiometry and monitoring via TLC .
Advanced: How do crystallographic challenges impact structural elucidation?
Methodological Answer:
High-resolution or twinned data demand specialized refinement:
- Software : SHELXL handles anisotropic displacement parameters and hydrogen placement. For example, intramolecular H-bonds (e.g., N23–H23⋯O21, 1.92 Å) stabilize conformations .
- Data Collection : Synchrotron sources improve resolution for bulky substituents (e.g., benzyl groups).
- Refinement : Riding models (C–H = 0.95–0.99 Å) and isotropic displacement (Uiso = 1.2–1.5×Ueq) ensure accuracy .
Advanced: What functional group tolerances are observed during synthesis?
Methodological Answer:
Key tolerances include:
- Benzyloxy/Methoxy Groups : Stable under acidic/basic conditions but sensitive to hydrogenolysis (e.g., Pd/C, H₂).
- Piperidine Amines : Resist N-methylation side reactions when using MeI/K₂CO₃ in aprotic solvents (e.g., CH₃CN) .
- Trifluoromethyl Groups : Electron-withdrawing effects enhance electrophilic substitution rates but may complicate purification .
Basic: How is regioselectivity ensured during benzylation?
Methodological Answer:
Regioselectivity is controlled by:
- Steric Effects : Bulky benzyl halides favor substitution at less hindered positions (e.g., para-methoxybenzyl over ortho).
- Directing Groups : Methoxy groups activate specific aromatic positions via resonance .
- Microwave-Assisted Synthesis : Accelerates reactions (e.g., 373 K, 1 h) to minimize byproducts .
Advanced: What computational tools support reaction optimization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
